molecular formula C18H23N3O4S B2809242 N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide CAS No. 2094211-07-9

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide

Cat. No. B2809242
CAS RN: 2094211-07-9
M. Wt: 377.46
InChI Key: YHOOXIUDJXDQAJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior.

Mechanism of Action

As mentioned, N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide works by inhibiting GABA transaminase, which leads to increased levels of GABA in the brain. This can have a range of effects on neurotransmission, including increased inhibition of excitatory neurons and decreased release of other neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
The effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide on the brain and body are complex and depend on a range of factors, including dosage, route of administration, and individual differences in neurochemistry. Some of the potential effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide include increased relaxation, reduced anxiety, and improved mood. However, more research is needed to fully understand the effects of this compound on the brain and body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide in lab experiments is its specificity for GABA transaminase, which allows researchers to selectively manipulate GABA levels without affecting other neurotransmitters. However, one limitation is that the effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide may be influenced by a range of factors such as age, sex, and genetic background, which can make it difficult to draw clear conclusions from experiments.

Future Directions

There are many potential directions for future research on N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide and its effects on the brain and body. Some possible areas of focus include:
- Further studies of the compound's effects on different neurotransmitter systems and brain regions
- Investigation of the potential therapeutic applications of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide for neurological and psychiatric disorders
- Development of new methods for delivering N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide to the brain, such as through targeted drug delivery systems
- Exploration of the potential side effects and long-term effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide on the brain and body.

Synthesis Methods

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzoic acid with N-(1-cyanocyclopentyl)imidate hydrochloride in the presence of a base such as triethylamine. This reaction produces N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide as a white solid, which can be purified and characterized using a range of analytical techniques.

Scientific Research Applications

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide has been studied extensively in the context of its potential therapeutic applications for a range of neurological and psychiatric disorders. For example, it has been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other conditions such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-4-(3-hydroxypiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c19-13-18(9-1-2-10-18)20-17(23)14-5-7-16(8-6-14)26(24,25)21-11-3-4-15(22)12-21/h5-8,15,22H,1-4,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOXIUDJXDQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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